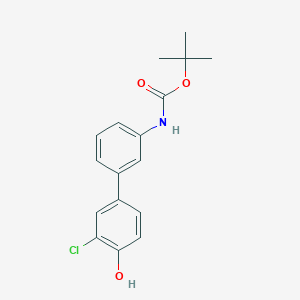
4-(3-BOC-Aminophenyl)-2-chlorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% (abbreviated as 4-BAP-2-CP) is an organic compound commonly used in laboratory experiments. It is a white solid with a melting point of 116-118°C and a purity of 95%. It is soluble in methanol, ethanol, and acetonitrile, and is insoluble in water. 4-BAP-2-CP is a versatile compound that has numerous scientific research applications, including synthesis methods, mechanisms of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% has numerous scientific research applications. It is commonly used in the synthesis of organic compounds, such as peptides, proteins, and nucleic acids. It is also used in the synthesis of drugs and pharmaceuticals, as well as in the study of enzyme-catalyzed reactions. Furthermore, 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% is used in the study of the mechanism of action of various compounds, as well as in the study of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% is not well understood. However, it is thought to interact with enzymes and other proteins in the body, leading to changes in biochemical and physiological processes. It is also believed to interact with receptors in the body, leading to changes in the activity of certain cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% are not well understood. However, it is thought to be involved in the regulation of various metabolic processes, such as the metabolism of carbohydrates, proteins, and lipids. It is also thought to be involved in the regulation of cell growth and differentiation. Furthermore, 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% is believed to be involved in the regulation of immune responses and inflammation.
Advantages and Limitations for Lab Experiments
4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of synthesis methods and has a high purity of 95%. Furthermore, it is relatively stable and has a low melting point. However, 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% also has some limitations. It is insoluble in water and can be toxic if ingested. Additionally, it is not well understood, so further research is needed to fully understand its mechanism of action and biochemical and physiological effects.
Future Directions
There are numerous future directions for 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% research. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, research could be conducted to explore its potential applications in the synthesis of drugs and pharmaceuticals. Furthermore, research could be conducted to explore its potential applications in the study of enzyme-catalyzed reactions and the regulation of cell growth and differentiation. Finally, research could be conducted to explore its potential applications in the regulation of immune responses and inflammation.
Synthesis Methods
4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% is synthesized via a two-step process. The first step involves the reaction of 3-bromo-4-chloroaniline with BOC-protected amino acids in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product, 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95%, in a yield of up to 95%. The second step involves the removal of the BOC protecting group using an acid, such as hydrochloric acid or trifluoroacetic acid. This reaction yields a product with a purity of 95%.
properties
IUPAC Name |
tert-butyl N-[3-(3-chloro-4-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-17(2,3)22-16(21)19-13-6-4-5-11(9-13)12-7-8-15(20)14(18)10-12/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLAFANHZYNHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-BOC-Aminophenyl)-2-chlorophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

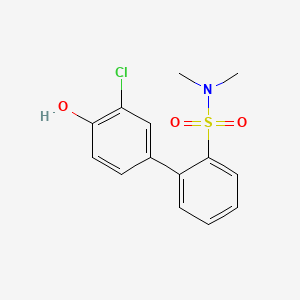

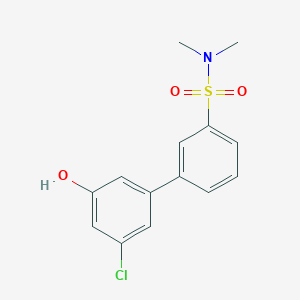
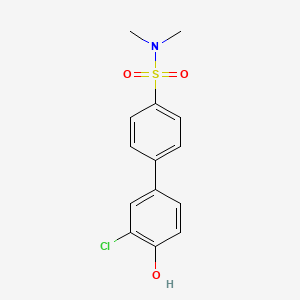

![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382278.png)
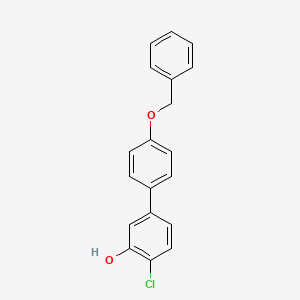
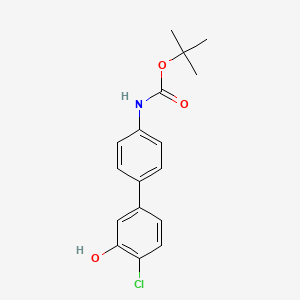




![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)
![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)